![molecular formula C22H30N2O2S B4975020 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide
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Overview
Description
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune disorders.
Mechanism of Action
TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the BCR signaling pathway. By inhibiting BTK, TAK-659 blocks the downstream signaling events that lead to the activation and proliferation of cancer cells and the production of autoantibodies in autoimmune disorders. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling and immune regulation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. In autoimmune disorders, TAK-659 has been shown to reduce the production of autoantibodies and modulate the immune response. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its specificity for BTK and other kinases involved in the BCR signaling pathway, which makes it a more targeted and potentially less toxic therapeutic agent compared to other chemotherapeutic agents. However, TAK-659 has also been shown to have some limitations in lab experiments, such as its potential to induce off-target effects and its limited efficacy in some cancer types.
Future Directions
For the development of TAK-659 include the optimization of dosing and scheduling, the identification of predictive biomarkers, and the evaluation of its efficacy in combination with other therapeutic agents. Additionally, further research is needed to elucidate the mechanisms of resistance to TAK-659 and to identify strategies to overcome it.
Synthesis Methods
TAK-659 is synthesized through a series of chemical reactions, starting from commercially available starting materials. The synthesis involves the formation of a thiol group, followed by a coupling reaction with an amine and a ketone. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various cancers and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells, including B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), as well as solid tumors, such as breast cancer and lung cancer. TAK-659 has also been shown to modulate the immune system, particularly the B-cell receptor (BCR) signaling pathway, which is involved in the pathogenesis of autoimmune disorders, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
properties
IUPAC Name |
N-naphthalen-2-yl-2-[2-oxo-2-(2,4,4-trimethylpentan-2-ylamino)ethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-21(2,3)15-22(4,5)24-20(26)14-27-13-19(25)23-18-11-10-16-8-6-7-9-17(16)12-18/h6-12H,13-15H2,1-5H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXWZDIMVJWCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CSCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-ylcarbamoylmethylsulfanyl)-N-(1,1,3,3-tetramethyl-butyl)-acetamide |
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